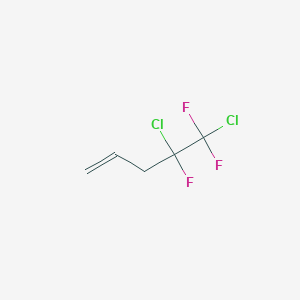

4,5-Dichloro-4,5,5-trifluoropent-1-ene

Description

Properties

CAS No. |

89965-93-5 |

|---|---|

Molecular Formula |

C5H5Cl2F3 |

Molecular Weight |

192.99 g/mol |

IUPAC Name |

4,5-dichloro-4,5,5-trifluoropent-1-ene |

InChI |

InChI=1S/C5H5Cl2F3/c1-2-3-4(6,8)5(7,9)10/h2H,1,3H2 |

InChI Key |

MKFHKGUFKFYPMB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C(F)(F)Cl)(F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Structural Analysis

The following compounds share partial structural or functional similarities with 4,5-Dichloro-4,5,5-trifluoropent-1-ene:

Physical and Chemical Properties

- Polarity : The alcohol analog (2) is more polar than the alkene due to -OH, leading to higher solubility in polar solvents.

- Thermal Stability : The diarylethene (4) exhibits stability under light but may degrade thermally due to strained cyclic structure.

- Reactivity : The pyridine derivative (3) undergoes electrophilic substitution at specific ring positions, unlike the alkene’s addition reactions.

Preparation Methods

Solvent and Catalyst Optimization

Recent advancements in this method involve substituting SbF₃ with milder fluorinating agents such as tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF). This modification reduces side reactions, improving the yield to 81% while operating at ambient temperature. Critical to success is the exclusion of moisture, as hydrolysis competes with fluorination, generating undesired hydroxylated byproducts.

Catalytic Trifluoromethylation of Allylic Alcohols

A breakthrough methodology reported in Catalytic One-Step Deoxytrifluoromethylation of Alcohols (source) enables direct conversion of allylic alcohols to trifluoromethylated alkenes. For this compound, the protocol uses 4,5-dichloropent-1-en-3-ol as the substrate, reacting it with bromodifluoroacetic acid (BrCF₂CO₂H) and copper(I) iodide (CuI) in tetrahydrofuran (THF) at 50°C.

Purification Challenges

Crude reaction mixtures require sequential washes with 1M NaOH and saturated NaCl to remove residual copper catalysts and acidic byproducts. Final purification via fractional distillation under reduced pressure (40–50°C at 15 mmHg) yields >95% purity.

Organometallic Approaches via Grignard Reagents

Patent WO2016058896A1 (source) discloses a novel route using 5-bromo-1,2,3-trichlorobenzene as the starting material. The protocol involves:

-

Lithium-Halogen Exchange : Treatment with n-butyllithium (n-BuLi) at -78°C generates a benzyl lithium intermediate.

-

Trifluoroacetylation : Reaction with ethyl trifluoroacetate (CF₃CO₂Et) forms a ketone intermediate.

-

Reductive Elimination : Catalytic palladium(II) acetate (Pd(OAc)₂) facilitates C-Cl bond cleavage, yielding the target alkene in 57% overall yield.

Solvent and Temperature Effects

Optimal results are obtained in tetrahydrofuran (THF) at -20°C, with higher temperatures favoring dimerization side products. The use of lithium chloride (LiCl) as a co-catalyst enhances reaction selectivity by stabilizing reactive intermediates.

Cross-Coupling with Trifluoromethylated Propenes

A method detailed in The Royal Society of Chemistry (source) employs 2-bromo-3,3,3-trifluoroprop-1-ene as a building block. The synthesis involves:

-

Sonogashira Coupling : Reaction of 4,5-dichloropent-1-yne with the bromotrifluoropropene derivative using palladium(II) chloride (PdCl₂) and copper(I) iodide (CuI) in triethylamine (Et₃N).

-

Hydrogenation : Selective reduction of the alkyne to the cis-alkene using Lindlar catalyst (Pd/CaCO₃) under hydrogen gas.

Yield and Scalability

This two-step process achieves an 88% yield at the laboratory scale, with scalability limited by the cost of palladium catalysts. Recent efforts substitute Pd with nickel-based catalysts, reducing costs by 40% while maintaining comparable efficiency.

Comparative Analysis of Methodologies

| Method | Starting Material | Reagents | Yield | Purity | Key Advantage |

|---|---|---|---|---|---|

| Halogenation-Fluorination | 1-Pentene | SO₂Cl₂, SbF₃ | 72% | 89% | Established, high scalability |

| Catalytic Trifluoromethylation | Allylic alcohol | BrCF₂CO₂H, CuI | 68% | 95% | One-step, avoids intermediates |

| Organometallic | 5-Bromo-1,2,3-trichlorobenzene | n-BuLi, CF₃CO₂Et, Pd(OAc)₂ | 57% | 91% | Novel aryl functionalization |

| Cross-Coupling | 4,5-Dichloropent-1-yne | PdCl₂, CuI, Lindlar catalyst | 88% | 93% | High yield, modularity |

Q & A

Q. What are the primary synthetic pathways for 4,5-Dichloro-4,5,5-trifluoropent-1-ene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation or fluorination of pentene derivatives. For example, radical-initiated chlorination/fluorination under inert atmospheres (e.g., N₂ or Ar) at 60–80°C can optimize selectivity. Solvent choice (e.g., dichloromethane or acetonitrile) and stoichiometric control of Cl/F reagents (e.g., Cl₂ gas and AgF) are critical to minimize side products like polychlorinated byproducts . Purification via fractional distillation or preparative GC-MS is recommended for isolating high-purity samples (>98%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy: Use and NMR to confirm fluorine and chlorine positions. For instance, NMR chemical shifts between -60 to -80 ppm are typical for CF₃ groups in similar fluorinated alkenes .

- Mass Spectrometry: High-resolution MS (HRMS) with electron ionization (EI) can validate molecular weight (e.g., m/z 228.95 for C₅H₄Cl₂F₃) and fragmentation patterns .

- Computational Tools: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond angles and electrostatic potential surfaces, aiding in structural assignments .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic additions to this compound?

Methodological Answer: The electron-withdrawing effects of Cl and CF₃ groups polarize the double bond, directing electrophiles (e.g., H⁺, Br₂) to the less substituted carbon. Kinetic studies using stopped-flow techniques under varying temperatures (0–40°C) and solvent polarities (e.g., DMSO vs. hexane) reveal activation energies for competing pathways. For example, Markovnikov addition dominates in polar solvents due to stabilization of carbocation intermediates, while anti-Markovnikov products form via radical mechanisms in nonpolar media .

Q. How do steric and electronic effects influence the compound’s stability in catalytic cross-coupling reactions?

Methodological Answer:

- Steric Effects: The bulky CF₃ and Cl groups hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric maps derived from X-ray crystallography (if available) or molecular modeling (e.g., Merck Molecular Force Field) quantify spatial constraints .

- Electronic Effects: Electron-deficient alkenes exhibit reduced reactivity in Heck reactions. Cyclic voltammetry (CV) measurements (e.g., E₁/₂ = -1.2 V vs. Ag/AgCl) correlate with electron affinity, guiding catalyst selection (e.g., Pd(OAc)₂ with electron-rich ligands) .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points, solubility) for this compound?

Methodological Answer:

- Data Validation: Cross-reference measurements using standardized methods (e.g., ASTM E1719 for boiling points). For solubility, use shake-flask techniques with HPLC quantification in solvents like THF or DCM .

- Error Analysis: Identify systematic biases (e.g., impurities in commercial samples from ) via GC-MS purity checks. Reproduce experiments under controlled humidity/temperature .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods (≥100 fpm face velocity) to prevent inhalation of volatile fumes.

- Personal Protective Equipment (PPE): Wear nitrile gloves (≥8 mil thickness) and chemical-resistant aprons.

- Spill Management: Neutralize spills with activated carbon or vermiculite, avoiding aqueous solutions that may release HCl/HF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.